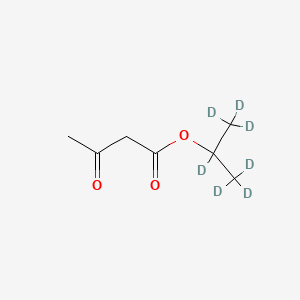
Isopropyl Acetoacetate-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl Acetoacetate-d7 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C7H5D7O3, and it has a molecular weight of 151.21 g/mol . This compound is often used in research and industrial applications due to its unique properties and stability.
Méthodes De Préparation
The preparation of Isopropyl Acetoacetate-d7 typically involves the esterification of diketene with isopropanol. The reaction is catalyzed by sulfuric acid and carried out at a temperature of around 60°C. The crude product is then purified through rectification to achieve a high yield and purity . This method is favored for its efficiency and the availability of raw materials.
Analyse Des Réactions Chimiques
Isopropyl Acetoacetate-d7 undergoes various chemical reactions, including:
Esterification: The compound can participate in esterification reactions to form different esters.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the alpha position.
Decarboxylation: Under acidic conditions, this compound can decarboxylate to form enols, which can further tautomerize to ketones or aldehydes.
Common reagents used in these reactions include alkyl halides, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Isopropyl Acetoacetate-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of high-purity chemicals and materials.
Mécanisme D'action
The mechanism of action of Isopropyl Acetoacetate-d7 involves its participation in various chemical reactions. The deuterium atoms in the compound can influence reaction kinetics and mechanisms, providing insights into reaction pathways and intermediates. This makes it a valuable tool in mechanistic studies and the development of new synthetic methods .
Comparaison Avec Des Composés Similaires
Isopropyl Acetoacetate-d7 can be compared with other similar compounds such as:
Ethyl Acetoacetate: Similar in structure but contains ethyl groups instead of isopropyl groups.
Methyl Acetoacetate: Contains methyl groups and is used in similar applications.
Tert-Butyl Acetoacetate: Contains tert-butyl groups and is often used in sterically demanding reactions.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in tracing and mechanistic studies.
Propriétés
Formule moléculaire |
C7H12O3 |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 3-oxobutanoate |
InChI |
InChI=1S/C7H12O3/c1-5(2)10-7(9)4-6(3)8/h5H,4H2,1-3H3/i1D3,2D3,5D |
Clé InChI |
GVIIRWAJDFKJMJ-TXVPSQRDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)CC(=O)C |
SMILES canonique |
CC(C)OC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


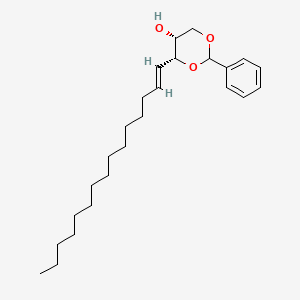
![Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)
![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)
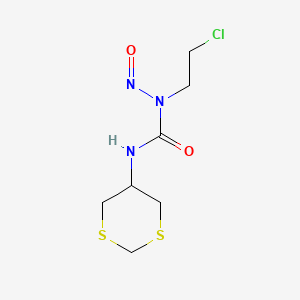
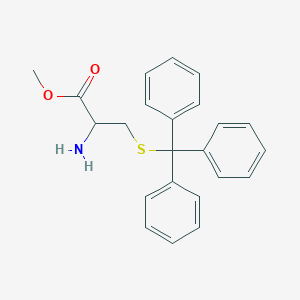

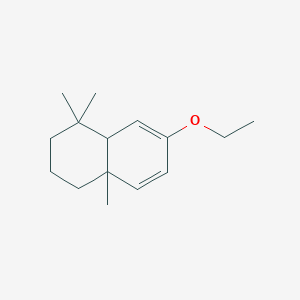
![(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13830645.png)
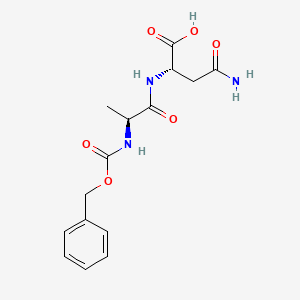
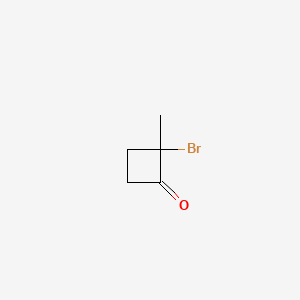

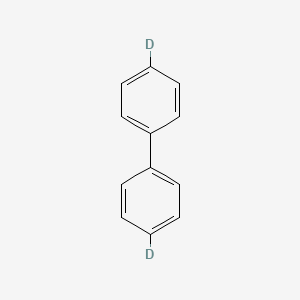
![[5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate](/img/structure/B13830667.png)
![2,2'-[2,6-Pyridinediylbis(oxy)]diethanamine](/img/structure/B13830669.png)
